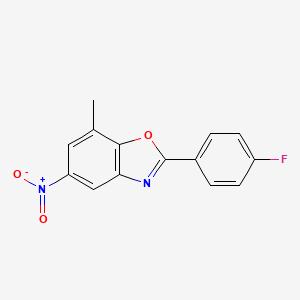

2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

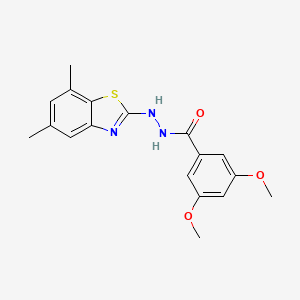

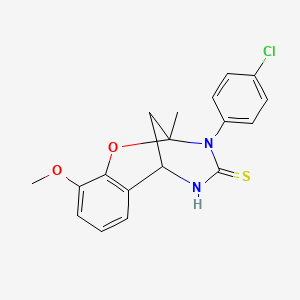

“2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The molecule also includes a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of “this compound” would depend on its specific structure and the conditions under which it’s used. Fluorinated compounds, for example, are often used in pharmaceuticals due to their unique reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific structure. For example, its solubility, melting point, and boiling point would depend on the nature of its chemical bonds and the intermolecular forces between its molecules .

Scientific Research Applications

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies have utilized 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole, examining its FT-IR spectrum and analyzing vibrational frequencies and assignments through theoretical calculations. Such studies are critical for understanding the molecular structure and interactions of benzoxazole derivatives (Mary et al., 2008).

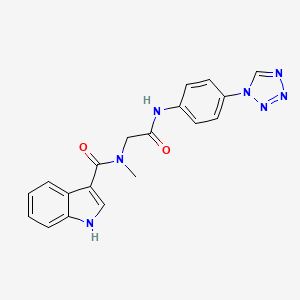

Fluorescent Probes and Sensing

Benzoxazole derivatives have been applied to fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selectivity in metal cation sensing, attributed to the high acidity of the fluorophenol moiety. This application is particularly relevant for magnesium and zinc cation sensing, demonstrating the potential of benzoxazole compounds in chemical sensing technologies (Tanaka et al., 2001).

Antitumor Properties

Research on benzothiazoles, closely related to benzoxazoles, has revealed that derivatives such as 2-(4-aminophenyl)benzothiazoles possess potent antitumor properties. The mechanism involves cytochrome P450 1A1-mediated bioactivation, highlighting a novel approach for cancer treatment. Amino acid conjugation techniques have been used to enhance the solubility and bioavailability of these compounds, offering insights into the development of new antitumor drugs (Bradshaw et al., 2002).

Liquid Crystal Design

Benzoxazole-based liquid crystals with fluorophenyl units have been synthesized, showcasing unique mesomorphic properties and intense photoluminescence. These materials are of interest for their potential applications in displays and optical devices, where the specific molecular design influences the liquid crystalline behavior and luminescence properties (Hu et al., 2014).

Biological Evaluation and Chemosensing

Benzoxazole derivatives have been explored for their antimicrobial and cytotoxic activities, demonstrating a broad spectrum of activity against various microorganisms. Additionally, their potential as chemosensors for metal ions like Zn2+ and Cd2+ has been investigated, showing their capability for selective detection in aqueous media. These applications highlight the dual role of benzoxazole compounds in both therapeutic and environmental monitoring contexts (Ertan-Bolelli et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(4-fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O3/c1-8-6-11(17(18)19)7-12-13(8)20-14(16-12)9-2-4-10(15)5-3-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVZSAHDRIBXCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)

![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)

![N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2556139.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2556141.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2556142.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556143.png)

![N-[3-(Dimethylamino)-3-oxo-2-phenylpropyl]but-2-ynamide](/img/structure/B2556144.png)

![N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556146.png)